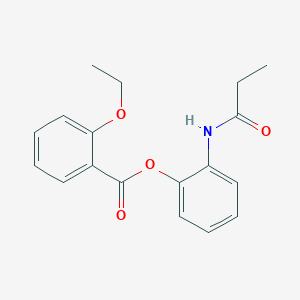
2-(propionylamino)phenyl 2-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(propionylamino)phenyl 2-ethoxybenzoate is an organic compound with the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol . It is known for its unique chemical structure, which includes a propionylamino group attached to a phenyl ring and an ethoxybenzoate group.
Méthodes De Préparation
The synthesis of 2-(propionylamino)phenyl 2-ethoxybenzoate typically involves the reaction of 2-aminophenol with propionyl chloride to form 2-(propionylamino)phenol. This intermediate is then reacted with 2-ethoxybenzoyl chloride to yield the final product . The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Analyse Des Réactions Chimiques
2-(propionylamino)phenyl 2-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
2-(propionylamino)phenyl 2-ethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(propionylamino)phenyl 2-ethoxybenzoate involves its interaction with specific molecular targets. The propionylamino group can form hydrogen bonds with amino acid residues in proteins, while the ethoxybenzoate group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-(propionylamino)phenyl 2-ethoxybenzoate can be compared with similar compounds such as:
2-(acetylamino)phenyl 2-ethoxybenzoate: This compound has an acetyl group instead of a propionyl group, which can affect its reactivity and biological activity.
2-(propionylamino)phenyl 2-methoxybenzoate: This compound has a methoxy group instead of an ethoxy group, which can influence its solubility and interaction with molecular targets.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H19NO4 |
|---|---|
Poids moléculaire |
313.3g/mol |
Nom IUPAC |
[2-(propanoylamino)phenyl] 2-ethoxybenzoate |
InChI |
InChI=1S/C18H19NO4/c1-3-17(20)19-14-10-6-8-12-16(14)23-18(21)13-9-5-7-11-15(13)22-4-2/h5-12H,3-4H2,1-2H3,(H,19,20) |
Clé InChI |
VUQCMKIUYIZHHX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC=C1OC(=O)C2=CC=CC=C2OCC |
SMILES canonique |
CCC(=O)NC1=CC=CC=C1OC(=O)C2=CC=CC=C2OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(allyloxy)phenyl]benzamide](/img/structure/B495875.png)
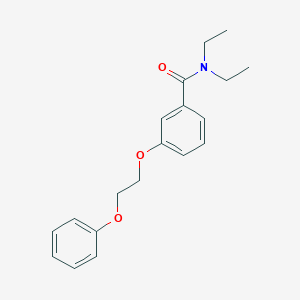
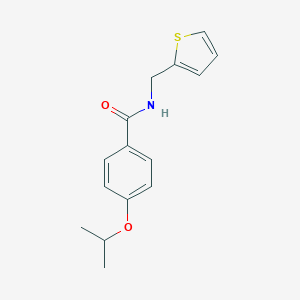
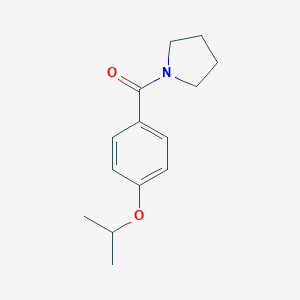
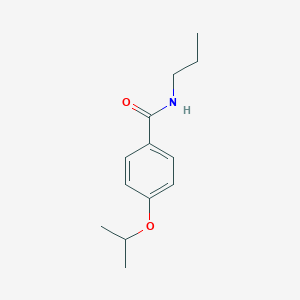
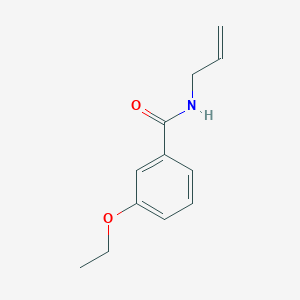
![N-[4-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B495885.png)
![N-[4-(allyloxy)phenyl]isonicotinamide](/img/structure/B495887.png)
![N-[4-(allyloxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B495888.png)
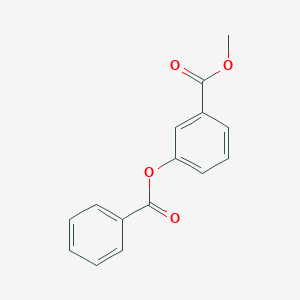
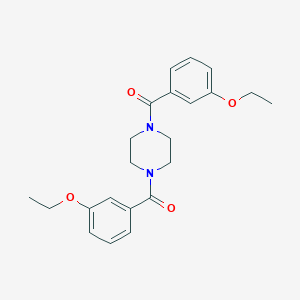
![2-chloro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B495892.png)
![2-(4-ethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B495893.png)
![2-{[2-(4-Ethylphenoxy)propanoyl]amino}benzamide](/img/structure/B495896.png)
